molecular formula C8H12ClN3O2S B166630 (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine CAS No. 1289386-49-7

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine

Cat. No.: B166630
CAS No.: 1289386-49-7
M. Wt: 249.72 g/mol
InChI Key: NAEGATIAYZSADR-UHFFFAOYSA-N
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Description

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chloro group, a methanesulfonyl group, and an isopropylamine group attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the chlorination of a pyrimidine derivative, followed by the introduction of the methanesulfonyl group and subsequent amination with isopropylamine. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to meet the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloro group is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

(6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The methanesulfonyl group is known to enhance the compound’s ability to form covalent bonds with target proteins, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-methyl-amine
  • (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-ethyl-amine
  • (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-cyclopropyl-amine

Uniqueness

Compared to its analogs, (6-Chloro-2-methanesulfonyl-pyrimidin-4-yl)-isopropyl-amine exhibits unique properties due to the presence of the isopropylamine group. This group can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

6-chloro-2-methylsulfonyl-N-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2S/c1-5(2)10-7-4-6(9)11-8(12-7)15(3,13)14/h4-5H,1-3H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEGATIAYZSADR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=CC(=NC(=N1)S(=O)(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00629992
Record name 6-Chloro-2-(methanesulfonyl)-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289386-49-7
Record name 6-Chloro-2-(methanesulfonyl)-N-(propan-2-yl)pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00629992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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